Zaprinast

Catalog No.
S547699
CAS No.
37762-06-4
M.F
C13H13N5O2
M. Wt
271.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zaprinast

CAS Number

37762-06-4

Product Name

Zaprinast

IUPAC Name

5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)

InChI Key

REZGGXNDEMKIQB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Zaprinast;

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2

Description

The exact mass of the compound Zaprinast is 271.1069 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vasodilation and Blood Flow

  • Mechanism: Zaprinast acts as a prodrug for nitric oxide (NO) by increasing the bioavailability of the amino acid L-arginine, a substrate for the enzyme nitric oxide synthase (NOS) which produces NO. NO is a potent vasodilator, meaning it relaxes blood vessels, leading to increased blood flow [].
  • Research Applications: Studies have explored the use of Zaprinast to improve blood flow in conditions like peripheral arterial disease (PAD) and heart failure [, ].
Note

More research is needed to determine the effectiveness and safety of Zaprinast for these applications.

Neuroprotection

  • Mechanism: Zaprinast's ability to increase NO production might offer neuroprotective benefits. NO plays a role in various neuronal functions and may help protect brain cells from damage [].
  • Research Applications: Studies have investigated Zaprinast as a potential treatment for stroke and other neurodegenerative diseases [].
Note

The results of these studies have been mixed, and further research is necessary to determine the potential of Zaprinast for neuroprotection.

Additional Areas of Research

Zaprinast has also been explored for its potential effects in:

  • Pain management []
  • Erectile dysfunction []

Zaprinast is a nitrogen-substituted purine analog that acts primarily as a phosphodiesterase inhibitor. It selectively inhibits various phosphodiesterase subtypes, including phosphodiesterase 5, 6, 9, and 11, with IC50 values of 0.76 μM, 0.15 μM, 29.0 μM, and 12.0 μM respectively . Initially developed as a clinical candidate, Zaprinast was ultimately unsuccessful in reaching the market but paved the way for the development of more successful phosphodiesterase inhibitors like sildenafil (Viagra) . Beyond its role as a phosphodiesterase inhibitor, Zaprinast has been shown to activate the orphan G-protein-coupled receptor GPR35 and inhibit the mitochondrial pyruvate carrier .

Zaprinast inhibits specific phosphodiesterase (PDE) enzymes, particularly PDE5, PDE6, PDE9, and PDE11 []. These enzymes break down cGMP, a signaling molecule involved in vasodilation (blood vessel relaxation). By inhibiting PDE, zaprinast increases cGMP levels, leading to relaxation of smooth muscle cells in blood vessels and potentially other tissues [].

Zaprinast's primary chemical activity involves its inhibition of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Zaprinast increases the levels of cGMP within cells, leading to various downstream effects such as vasodilation and modulation of neurotransmitter release . Additionally, it has been observed to affect metabolic pathways by inhibiting the incorporation of pyruvate-derived carbons into the tricarboxylic acid cycle, resulting in an accumulation of oxaloacetate and aspartate .

Zaprinast exhibits several biological activities that make it a compound of interest in pharmacological research. It has demonstrated neuroprotective effects in models of Parkinson's disease by reducing oxidative stress levels and apoptosis while enhancing mitochondrial viability and glycolysis . Furthermore, it inhibits the growth of malaria parasites (Plasmodium falciparum) in vitro with an effective dose (ED50) of 35 μM and inhibits PfPDE1, a specific phosphodiesterase in malaria parasites with an IC50 value of 3.8 μM .

The synthesis of Zaprinast typically involves multi-step organic reactions starting from simpler purine derivatives. While specific synthetic pathways can vary, common methods include:

  • Formation of key intermediates: Using appropriate reagents to form nitrogen-substituted purines.
  • Cyclization reactions: To create the bicyclic structure characteristic of purines.
  • Functional group modifications: Introducing necessary substituents to achieve selectivity for phosphodiesterase inhibition.

The details of these synthetic methods are often proprietary or found in specialized chemical literature.

Zaprinast has potential applications in various fields:

  • Neuroprotection: Its ability to reduce oxidative stress makes it a candidate for treating neurodegenerative diseases such as Parkinson's disease .
  • Antimalarial Activity: Given its efficacy against Plasmodium falciparum, it may serve as a lead compound for developing new antimalarial therapies .
  • Research Tool: As a phosphodiesterase inhibitor, Zaprinast is used in laboratory settings to study cGMP signaling pathways and their implications in various biological processes .

Studies have shown that Zaprinast interacts with multiple biological pathways:

  • Phosphodiesterase Inhibition: By inhibiting specific phosphodiesterases, it modulates cGMP levels, impacting vascular smooth muscle relaxation and neurotransmitter release.
  • Mitochondrial Effects: It inhibits the mitochondrial pyruvate carrier, affecting metabolic flux through the tricarboxylic acid cycle and influencing cellular energy metabolism .
  • Cell Viability: In cellular models, Zaprinast has been shown to protect against oxidative stress-induced cell death by modulating apoptotic pathways .

Zaprinast shares structural similarities with several other compounds that act on similar biological targets. Here are some notable examples:

Compound NameTypeKey Features
SildenafilPhosphodiesterase inhibitorSelective for phosphodiesterase 5; widely used for erectile dysfunction.
TadalafilPhosphodiesterase inhibitorLonger half-life than sildenafil; used for erectile dysfunction and pulmonary hypertension.
VardenafilPhosphodiesterase inhibitorSimilar action to sildenafil; used for erectile dysfunction with rapid onset.
MilrinonePhosphodiesterase inhibitorPrimarily used in heart failure; increases cardiac output by enhancing cAMP levels.
TheophyllinePhosphodiesterase inhibitorUsed primarily as a bronchodilator; affects cAMP levels in respiratory tissues.

Uniqueness of Zaprinast

Zaprinast's uniqueness lies in its selective inhibition profile across multiple phosphodiesterase subtypes and its additional activation of GPR35, which is not commonly associated with other similar compounds. Its dual action on both phosphodiesterases and mitochondrial function provides distinct therapeutic avenues not fully explored by other inhibitors like sildenafil or tadalafil . Moreover, its potential applications in neuroprotection and antimalarial activity further differentiate it from traditional erectile dysfunction medications.

Synthesis and Early Pharmacological Characterization

Zaprinast (chemical name: 5-(2-propoxyphenyl)-1H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one) was first synthesized in 1974 as part of efforts to explore novel cardiovascular therapeutics. Initially developed by May & Baker Ltd. (hence the alternate designation M&B 22,948), its primary mechanism of action was identified as inhibition of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs). Early studies demonstrated its ability to potentiate cGMP-mediated vasodilation by preventing the hydrolysis of cGMP in vascular smooth muscle cells.

The compound’s selectivity profile was later refined, revealing potent inhibition of PDE5 (IC50 = 0.76 μM), PDE6 (IC50 = 0.15 μM), PDE9 (IC50 = 29.0 μM), and PDE11 (IC50 = 12.0 μM). This broad activity initially positioned Zaprinast as a candidate for pulmonary hypertension and angina pectoris. However, clinical trials underscored limitations in efficacy and bioavailability, prompting its discontinuation as a therapeutic agent.

Role in the Development of PDE5 Inhibitors

Despite its clinical shortcomings, Zaprinast served as a critical prototype for the design of second-generation PDE5 inhibitors. Structural modifications to its triazolopyrimidine core—particularly the introduction of a sulfonamide group—led to the serendipitous discovery of sildenafil in the 1990s. This innovation addressed Zaprinast’s pharmacokinetic deficiencies while retaining PDE5 selectivity, ultimately revolutionizing the treatment of erectile dysfunction.

Zaprinast’s legacy extends beyond PDE inhibition. Subsequent research identified its agonist activity at the G protein-coupled receptor GPR35, with species-specific potency differences (EC50 = 16 nM in rats vs. 840 nM in humans). This dual functionality has spurred interest in its potential applications in immunology and oncology, though these avenues remain exploratory.

Zaprinast represents a significant heterocyclic compound belonging to the triazolopyrimidine class of chemical substances. This comprehensive structural analysis examines the fundamental chemical identity, systematic nomenclature, and conformational characteristics of this phosphodiesterase inhibitor compound.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of Zaprinast presents several acceptable International Union of Pure and Applied Chemistry names, reflecting the complex nature of its fused heterocyclic structure. The primary International Union of Pure and Applied Chemistry name, as established in certified analytical documentation, is 2-(2-propyloxyphenyl)-8-azapurin-6-one [1]. This nomenclature follows the azapurine naming convention, where the triazolopyrimidine core structure is designated as an 8-azapurine system with appropriate substitution patterns.

Alternative systematic names include 5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one [2] and 5-(2-propoxyphenyl)-3H- [3] [4] [5]triazolo[4,5-d]pyrimidin-7-ol [6]. These variations reflect different approaches to describing the tautomeric forms and hydrogen positioning within the heterocyclic framework. The J-GLOBAL Chemical Database provides additional systematic variations: 1,4-dihydro-5-(2-propoxyphenyl)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one and 6,7-dihydro-5-(2-propoxyphenyl)-1H-1,2,3-triazolo[4,5-d]pyrimidin-7-one [7].

The compound carries the Chemical Abstracts Service Registry Number 37762-06-4 [8] and maintains the research designation M&B-22948, originating from its development at May & Baker pharmaceutical research laboratories [3]. The International Nonproprietary Name Zaprinast was assigned under number 5096 in the World Health Organization nomenclature system [9].

The triazolopyrimidine core structure follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, where the triazole ring (containing three nitrogen atoms) is fused to a pyrimidine ring (containing two nitrogen atoms in a six-membered ring) [10]. The systematic naming conventions for such bicyclic nitrogen heterocycles require careful consideration of the ring fusion pattern, designated as [4,5-d] to indicate the specific positions of ring attachment [11].

Molecular Formula and Stereochemical Considerations

Zaprinast possesses the molecular formula C₁₃H₁₃N₅O₂ with a molecular weight of 271.28 g/mol [8] [7]. The compound exhibits a monoisotopic molecular weight of 271.106924679 g/mol [6], providing precise mass identification for analytical applications. The elemental composition consists of thirteen carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, distributed across the triazolopyrimidine core and the propoxyphenyl substituent.

The International Chemical Identifier representation is: InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) [8]. This identifier encodes the complete structural connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key REZGGXNDEMKIQB-UHFFFAOYSA-N provides a hashed representation suitable for database searches and structural comparisons [8].

The canonical Simplified Molecular-Input Line-Entry System representation is CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2 [8], which describes the molecular connectivity in a linear text format. An alternative isomeric Simplified Molecular-Input Line-Entry System notation CCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2 reflects tautomeric considerations within the heterocyclic framework [7].

Stereochemical analysis reveals that Zaprinast contains no chiral centers, as all carbon atoms are either sp² hybridized (aromatic) or sp³ hybridized without four different substituents [12]. The compound therefore exists as a single stereoisomer without enantiomeric forms. The planar nature of the triazolopyrimidine core restricts conformational flexibility to the propoxy side chain, where rotation around the ether linkage (C-O bond) and the propyl chain (C-C bonds) provides the primary sources of conformational variation.

The propoxyphenyl substituent at position 2 of the azapurine system (or position 5 in the triazolopyrimidine numbering) introduces conformational considerations primarily related to the dihedral angle between the phenyl ring and the heterocyclic core. The propoxy chain adopts extended conformations in solution, as typical for alkyl ether substituents [13] [14].

Crystallographic Data and Conformational Studies

Limited crystallographic data are available for Zaprinast in the published literature. The compound crystallizes as a white to pink solid with a melting point of 237-238°C with decomposition [15] [16]. The decomposition during melting suggests thermal instability at elevated temperatures, likely involving degradation of the triazolopyrimidine ring system or side chain cleavage.

The predicted density of 1.48 ± 0.1 g/cm³ indicates a relatively compact crystal packing arrangement [15]. This density value is consistent with heterocyclic compounds containing multiple nitrogen atoms, which typically exhibit higher densities due to strong intermolecular hydrogen bonding interactions and π-π stacking between aromatic rings.

Conformational analysis studies have not been extensively reported for Zaprinast specifically, but related triazolopyrimidine derivatives demonstrate characteristic conformational preferences [17] [13]. The compound likely adopts a planar or near-planar conformation for the triazolopyrimidine core, with the phenyl ring capable of rotation around the C-C bond connecting it to the heterocyclic system. The propoxy chain exhibits typical alkyl chain flexibility, with gauche and anti conformations accessible through rotation around the C-C and C-O bonds.

Nuclear magnetic resonance spectroscopic analysis indicates structural consistency with the proposed triazolopyrimidine framework [1]. The compound shows characteristic proton nuclear magnetic resonance signals for aromatic protons in the 7.5-8.3 parts per million region and aliphatic protons for the propyl chain in the 1-4 parts per million region [18]. The ¹H nuclear magnetic resonance spectrum is consistent with structure as reported in analytical certificates [1].

High-performance liquid chromatography analysis demonstrates 99.7% purity for research-grade material [1], with mass spectrometric confirmation of the expected molecular ion. The ultraviolet/visible absorption spectrum exhibits maxima at 244 nm and 299 nm [18] [19], characteristic of the extended conjugation within the triazolopyrimidine chromophore.

Conformational studies on related 1,3-difluorinated alkanes and heterocyclic systems provide insight into the expected conformational behavior of the propoxy substituent [14]. The propyl chain likely adopts predominantly extended conformations in solution, with minimal steric interactions between the chain and the aromatic systems. The ether oxygen provides a site for hydrogen bonding interactions in both crystalline and solution phases.

The crystalline state likely involves intermolecular hydrogen bonding between the triazolopyrimidine nitrogen and hydrogen atoms, forming extended networks typical of purine and azapurine derivatives. The phenyl rings may participate in π-π stacking interactions, contributing to the observed crystal packing and melting point characteristics. Further detailed crystallographic studies would be required to fully elucidate the three-dimensional packing arrangements and intermolecular interactions in the solid state.

Table 1: Chemical Identity and Nomenclature Data

ParameterValueSource
International Union of Pure and Applied Chemistry Name (Primary)2-(2-propyloxyphenyl)-8-azapurin-6-oneTocris Certificate of Analysis [1]
International Union of Pure and Applied Chemistry Name (Alternative 1)5-(2-propoxyphenyl)-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-oneFisher Scientific Database [2]
International Union of Pure and Applied Chemistry Name (Alternative 2)5-(2-propoxyphenyl)-3H- [3] [4] [5]triazolo[4,5-d]pyrimidin-7-olHuman Metabolome Database [6]
Systematic Name 11,4-dihydro-5-(2-propoxyphenyl)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-oneJ-GLOBAL Chemical Database [7]
Systematic Name 26,7-dihydro-5-(2-propoxyphenyl)-1H-1,2,3-triazolo[4,5-d]pyrimidin-7-oneJ-GLOBAL Chemical Database [7]
Common NameZaprinastInternational Nonproprietary Name [9]
Chemical Abstracts Service Number37762-06-4Chemical Abstracts Service [8]
PubChem Compound Identifier135399235PubChem Database [9]
ChEBI IdentifierCHEBI:92215ChEBI Database [8]
ChEMBL IdentifierCHEMBL28079ChEMBL Database [8]
European Chemicals Agency Number253-655-1European Chemicals Agency [1]
Medical Subject Headings DescriptorM&B-22948May & Baker Research Code [3]

Table 2: Molecular Formula and Structural Identifiers

ParameterValueSource
Molecular FormulaC₁₃H₁₃N₅O₂Multiple Databases [8] [7]
Molecular Weight (g/mol)271.28Chemical Databases [8] [7]
Monoisotopic Molecular Weight271.106924679Human Metabolome Database [6]
International Chemical IdentifierInChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)International Chemical Identifier [8]
International Chemical Identifier KeyREZGGXNDEMKIQB-UHFFFAOYSA-NInternational Chemical Identifier [8]
Canonical Simplified Molecular-Input Line-Entry SystemCCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2Chemical Databases [8]
Isomeric Simplified Molecular-Input Line-Entry SystemCCCOC1=CC=CC=C1C2=NC(=O)C3=NNNC3=N2Chemical Databases [7]

Table 3: Physical and Chemical Properties

PropertyValueReference
Physical State at Room TemperatureCrystalline solidMultiple suppliers [20] [15]
ColorWhite to pink solidSigma-Aldrich, Tocris [20] [1]
Melting Point (°C)237-238 (with decomposition)ChemicalBook Database [15] [16]
Predicted Density (g/cm³)1.48 ± 0.1Computational prediction [15]
Predicted pKa6.92 ± 0.20Computational prediction [15]
Solubility in Dimethyl Sulfoxide (mg/mL)10-100Multiple suppliers [20] [18]
Solubility in Ethanol (mg/mL)10Cayman Chemical [18]
Solubility in WaterInsolubleMultiple suppliers [20] [15]
Solubility in 2-hydroxypropyl-β-cyclodextrin0.11 mg/mL in 45% (w/v) solutionMultiple suppliers [20] [15]
Storage TemperatureRoom temperature to -20°CStorage recommendations [18]
Stability Period≥4 yearsCayman Chemical [18]
Ultraviolet/Visible Absorption Maxima (nm)244, 299Cayman Chemical [18] [19]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.10692467 g/mol

Monoisotopic Mass

271.10692467 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GXT25D5DS0

Wikipedia

Zaprinast

Dates

Modify: 2023-08-15
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2: Divorty N, Mackenzie AE, Nicklin SA, Milligan G. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Front Pharmacol. 2015 Mar 10;6:41. doi: 10.3389/fphar.2015.00041. eCollection 2015. Review. PubMed PMID: 25805994; PubMed Central PMCID: PMC4354270.
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8: Corbin JD, Francis SH. Pharmacology of phosphodiesterase-5 inhibitors. Int J Clin Pract. 2002 Jul-Aug;56(6):453-9. Review. PubMed PMID: 12166544.
9: Marx D, Tassabehji M, Heer S, Hüttenbrink KB, Szelenyi I. Modulation of TNF and GM-CSF release from dispersed human nasal polyp cells and human whole blood by inhibitors of different PDE isoenzymes and glucocorticoids. Pulm Pharmacol Ther. 2002;15(1):7-15. Review. PubMed PMID: 11969359.
10: Kakinuma Y, Miyauchi T. [Endothelin receptor antagonist, phosphodiesterase inhibitor, thromboxane inhibitor]. Nihon Rinsho. 2001 Jun;59(6):1139-44. Review. Japanese. PubMed PMID: 11411126.
11: Gibson A. Phosphodiesterase 5 inhibitors and nitrergic transmission-from zaprinast to sildenafil. Eur J Pharmacol. 2001 Jan 5;411(1-2):1-10. Review. PubMed PMID: 11137852.
12: Reid IA. Role of phosphodiesterase isoenzymes in the control of renin secretion: effects of selective enzyme inhibitors. Curr Pharm Des. 1999 Sep;5(9):725-35. Review. PubMed PMID: 10495362.
13: Herrerías Gutiérrez JM. [Innocuous NSAID: myth or reality?]. An R Acad Nac Med (Madr). 1998;115(3):659-78; discussion 678-9. Review. Spanish. PubMed PMID: 10208019.
14: Dousa TP. Cyclic-3',5'-nucleotide phosphodiesterase isozymes in cell biology and pathophysiology of the kidney. Kidney Int. 1999 Jan;55(1):29-62. Review. PubMed PMID: 9893113.
15: Mohan P, Sys SU, Brutsaert DL. Positive inotropic effect of nitric oxide in myocardium. Int J Cardiol. 1995 Jul;50(3):233-7. Review. PubMed PMID: 8537146.
16: Bähr V, Sander-Bähr C, Ardevol R, Tuchelt H, Beland B, Oelkers W. Effects of atrial natriuretic factor on the renin-aldosterone system: in vivo and in vitro studies. J Steroid Biochem Mol Biol. 1993 Apr;45(1-3):173-8. Review. PubMed PMID: 8386932.
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